molecular formula C12H19N3 B1368023 N2-Cyclohexyl-N2-methylpyridine-2,3-diamine CAS No. 954273-10-0

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine

Cat. No.: B1368023
CAS No.: 954273-10-0
M. Wt: 205.3 g/mol
InChI Key: IIKQGZSXPXKCQU-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine (CAS 954273-10-0) is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This diamine derivative features a pyridine core and is recommended to be stored sealed in dry conditions, ideally between 2-8°C to maintain stability . This compound is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. While specific biological data for this exact molecule is limited in the public domain, its structural features are of significant interest in medicinal chemistry. Specifically, the pyridine-2-methylamine scaffold is recognized as a promising pharmacophore in the development of novel antitubercular agents . Research indicates that compounds sharing this core structure can function as Mycobacterial membrane protein Large 3 (MmpL3) inhibitors . MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis , responsible for shuttling trehalose monomycolates (TMM) to the cell envelope, a process critical for the formation of the bacterial cell wall . Inhibiting MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and ultimately causing bacterial cell death . This mechanism is distinct from that of many existing TB drugs, making MmpL3 a validated target for combating drug-resistant strains of TB, including MDR and XDR tuberculosis . The structural motif present in this compound, particularly the nitrogen atom capable of forming a key hydrogen bond with a conserved aspartate residue (D645) in the MmpL3 binding pocket, is a common feature among potent inhibitors . Therefore, researchers may find this compound a valuable building block for synthesizing and evaluating new chemical entities aimed at this high-value target.

Properties

IUPAC Name

2-N-cyclohexyl-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(10-6-3-2-4-7-10)12-11(13)8-5-9-14-12/h5,8-10H,2-4,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKQGZSXPXKCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with cyclohexyl and methyl substituents under specific conditions. One common method involves the use of cyclohexylamine and methylamine as starting materials, which are reacted with pyridine-2,3-diamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between N2-Cyclohexyl-N2-methylpyridine-2,3-diamine and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 954273-10-0 C₁₂H₁₉N₃ 205.30 N2: Cyclohexyl, Methyl Potential drug intermediate
N2-Cyclohexylpyridine-2,3-diamine 41082-18-2 C₁₁H₁₇N₃ 191.27 N2: Cyclohexyl Intermediate in organic synthesis
N3-Ethylpyridine-2,3-diamine N/A C₇H₁₁N₃ 137.18 N3: Ethyl Cheminformatics studies
5-Bromo-4-methyl-pyridine-2,3-diamine 41230-93-7 C₆H₈BrN₃ 202.05 Pyridine C4: Methyl, C5: Bromo Pharmaceutical synthesis
N2,6-Dimethylpyridine-2,3-diamine 155790-09-3 C₇H₁₁N₃ 137.18 N2: Methyl, C6: Methyl Preclinical drug development
Key Observations:

Substituent Diversity: The target compound’s N2-cyclohexyl-N2-methyl substitution introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like N3-ethylpyridine-2,3-diamine (C₇H₁₁N₃) .

Molecular Weight and Solubility :

  • The cyclohexyl group in the target compound increases molecular weight (205.30 g/mol ) compared to N2-Cyclohexylpyridine-2,3-diamine (191.27 g/mol ) . This may reduce aqueous solubility but improve membrane permeability in biological systems.

Crystallographic Behavior :

  • 5-Bromopyridine-2,3-diamine (C₅H₆BrN₃) forms planar molecules with hydrogen-bonded zigzag columns in the crystal phase . In contrast, the cyclohexyl and methyl groups in the target compound likely disrupt such packing, influencing crystallization efficiency and polymorph stability.
Anti-HIV and Anticancer Activity:
  • This compound shares structural motifs with cyclam derivatives (e.g., monosubstituted cyclam with pyridine groups) that exhibit anti-HIV-1 activity .
  • Benzo[g]quinoxaline derivatives, synthesized from naphthalene-2,3-diamine precursors, show potent cytotoxicity against breast cancer cells (e.g., MCF-7) . The target compound’s diamine structure could serve as a precursor for similar heterocycles, with substituents modulating bioactivity.

Stability and Handling

  • The target compound’s storage at 2–8°C under dry conditions contrasts with 5-Bromo-4-methyl-pyridine-2,3-diamine , which requires inert gas storage . The cyclohexyl group may stabilize the compound against oxidation or hydrolysis compared to halogenated analogs.

Biological Activity

N2-Cyclohexyl-N2-methylpyridine-2,3-diamine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two amine substituents and a cyclohexyl group. Its molecular formula is C12_{12}H18_{18}N4_{4}, and it has a molecular weight of 218.3 g/mol. The presence of the pyridine moiety is significant as it often contributes to the biological activity of compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.
  • Receptor Binding : It may bind to receptors that modulate cellular signaling pathways, influencing cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory32 µg/mL
Escherichia coliModerate inhibition64 µg/mL
Bacillus subtilisInhibitory16 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent, particularly for resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)10Cell cycle arrest at G1 phase
A549 (lung cancer)20Inhibition of migration and invasion

The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound in combination with other antibiotics. The results indicated a synergistic effect when used alongside traditional antibiotics against resistant bacterial strains .
  • Anticancer Research : Another study focused on the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N2-Cyclohexyl-N2-methylpyridine-2,3-diamine, and how do reaction parameters impact yield?

  • Methodological Answer : A two-step approach is often employed:

Substitution Reaction : React 2-chloro-3-nitropyridine with cyclohexylmethylamine under reflux in anhydrous dioxane, using triethylamine as a base to facilitate nucleophilic aromatic substitution .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or iron powder in acidic conditions .

  • Critical Parameters :
  • Temperature : Reflux (~100°C) ensures complete substitution.
  • Base Selection : Triethylamine minimizes side reactions .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) isolates the diamine.
  • Yield Optimization : Monitor via TLC (chloroform:MeOH = 79:1) to track reaction progress .

Q. How can structural integrity and purity be validated for this compound?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT). For example, pyridine ring protons typically appear at δ 7.5–8.5 ppm, while cyclohexyl protons resonate at δ 1.0–2.0 ppm .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% ideal).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 248.2 for C₁₃H₁₉N₃).
    • Common Pitfalls : Impurities from incomplete reduction (e.g., residual nitro groups) require rigorous washing with dilute HCl .

Q. What safety protocols are essential during experimentation?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the pyridine ring’s electronic configuration influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing pyridine ring activates the 2,3-diamine groups for nucleophilic attack. For Suzuki-Miyaura coupling, coordinate Pd catalysts to the diamine moiety, leveraging its chelating ability .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. Monitor via in-situ IR for Pd-ligand complex formation .

Q. How can contradictions between experimental and computational NMR data be resolved?

  • Validation Strategy :

  • Solvent Effects : Simulate NMR shifts in explicit solvent (e.g., DMSO-d6) using COSMO-RS models.
  • Conformational Analysis : Perform molecular dynamics to account for cyclohexyl ring chair-boat interconversions, which alter splitting patterns .
    • Case Study : Discrepancies in NH proton shifts may arise from hydrogen bonding; validate via variable-temperature NMR .

Q. What design principles apply to catalytic systems using this compound as a ligand?

  • Ligand Design : The diamine’s rigid pyridine backbone enhances metal coordination (e.g., Ru or Ir complexes for oxidation catalysis).
  • Efficiency Metrics :

  • Turnover Frequency (TOF) : Measure substrate conversion via GC-MS.
  • Selectivity : Use chiral HPLC to quantify enantiomeric excess in asymmetric reactions .
    • Case Study : Electrodeposit ligand-metal complexes on carbon electrodes for electrochemical NOx sensing, mimicking cytochrome-c redox behavior .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.